molecular formula C10H9BrN2O B11866190 5-Bromo-6-methoxyquinolin-8-amine CAS No. 7148-88-1

5-Bromo-6-methoxyquinolin-8-amine

Cat. No.: B11866190
CAS No.: 7148-88-1
M. Wt: 253.09 g/mol
InChI Key: PXAZBIOPHFDNJJ-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxyquinolin-8-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxyquinolin-8-amine typically involves the bromination of 6-methoxyquinolin-8-amine. One common method includes the reduction of 5-bromo-6-methoxy-8-nitroquinoline to yield the desired amine compound . The reaction conditions often involve the use of reducing agents such as stannous chloride in ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-6-methoxyquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-methoxyquinoline: Lacks the amine group but shares similar bromination and methoxylation patterns.

    6-Methoxyquinolin-8-amine: Similar structure without the bromine atom.

    5-Bromo-8-aminoquinoline: Similar bromination and amination but lacks the methoxy group.

Uniqueness

5-Bromo-6-methoxyquinolin-8-amine is unique due to its specific combination of bromine, methoxy, and amine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

7148-88-1

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-bromo-6-methoxyquinolin-8-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-8-5-7(12)10-6(9(8)11)3-2-4-13-10/h2-5H,12H2,1H3

InChI Key

PXAZBIOPHFDNJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)N)N=CC=C2)Br

Origin of Product

United States

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